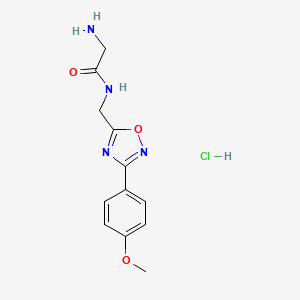

2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

説明

特性

IUPAC Name |

2-amino-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3.ClH/c1-18-9-4-2-8(3-5-9)12-15-11(19-16-12)7-14-10(17)6-13;/h2-5H,6-7,13H2,1H3,(H,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUGBOZXCKNNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization Approach

The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration of amidoximes with carboxylic acid derivatives or their activated esters.

- Step 1: Preparation of the amidoxime intermediate by reacting the corresponding nitrile (e.g., 4-methoxybenzonitrile) with hydroxylamine hydrochloride under basic conditions.

- Step 2: Coupling of the amidoxime with a carboxylic acid derivative bearing a functional group for further modification (e.g., a halomethyl group or ester).

- Step 3: Cyclization under dehydrating conditions (using reagents such as phosphorus oxychloride, thionyl chloride, or acidic catalysts) to form the 1,2,4-oxadiazole ring.

Use of Activated Esters or Acid Chlorides

Activated esters like pentafluorophenyl esters or acid chlorides can be employed to facilitate coupling with amidoximes, enhancing yields and selectivity. This approach is supported by patent literature describing similar oxadiazole-containing compounds where perfluorophenyl esters are intermediates for amide bond formation.

Introduction of the Aminoacetamide Side Chain

The aminoacetamide moiety is introduced by nucleophilic substitution or amidation reactions:

- Method A: Reaction of the oxadiazole intermediate bearing a halomethyl substituent at the 5-position with aminoacetamide or its derivatives to form the corresponding amide linkage.

- Method B: Coupling of the oxadiazole carboxylic acid derivative with aminoacetamide using peptide coupling reagents (e.g., carbodiimides, HATU, or EDC) in the presence of bases such as triethylamine or DIPEA.

The hydrochloride salt is then formed by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol, ethanol), which also aids in purification by precipitation.

Solvent and Reaction Conditions

- Solvents: Common solvents used include polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), tetrahydrofuran (THF), and dichloromethane (DCM) for coupling and cyclization steps.

- Catalysts/Acids: Acid catalysts such as p-toluenesulfonic acid, trifluoroacetic acid, or methanesulfonic acid can promote cyclization and salt formation.

- Temperature: Reactions are typically conducted at mild to moderate temperatures (0°C to 80°C), with some steps requiring cooling to control exothermicity.

Representative Reaction Scheme

| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | 4-Methoxybenzonitrile + Hydroxylamine hydrochloride | Base (NaOH), aqueous medium, room temp | Formation of 4-methoxybenzamidoxime |

| 2 | Amidoxime + Carboxylic acid derivative (e.g., halomethyl acid) | Coupling agent (e.g., DCC), solvent (DMF) | Formation of amidoxime-carboxylic acid adduct |

| 3 | Intermediate + dehydrating agent (POCl3, SOCl2) | Heating under reflux | Cyclization to 1,2,4-oxadiazole ring |

| 4 | Oxadiazole intermediate + aminoacetamide | Base (TEA), solvent (DCM or DMF), room temp | Amidation forming 2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide |

| 5 | Final compound + HCl | Methanol, room temp | Formation of hydrochloride salt |

Key Research Findings and Optimization

- Use of perfluorophenyl esters as activated intermediates improves coupling efficiency and purity of the oxadiazole derivatives.

- Acid catalysis with p-toluenesulfonic acid or trifluoroacetic acid enhances cyclization yields and reduces side reactions.

- Selection of polar aprotic solvents such as DMF or DMAc is critical for solubilizing reactants and promoting coupling reactions.

- Formation of the hydrochloride salt improves compound stability, crystallinity, and handling properties.

- Reaction temperatures between 25°C and 50°C balance reaction rate and selectivity.

Summary Table of Preparation Parameters

| Parameter | Preferred Options | Comments |

|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, NaOH, water | Mild conditions, high yield |

| Cyclization agent | POCl3, SOCl2, acid catalysts (p-TsOH, TFA) | Promotes ring closure, controls side-products |

| Coupling agent | DCC, EDC, HATU | Efficient amide bond formation |

| Solvent | DMF, DMAc, DCM, THF | Polar aprotic solvents preferred |

| Base | Triethylamine, DIPEA | Neutralizes acids, promotes coupling |

| Temperature | 0–80°C | Controlled to optimize yield and purity |

| Salt formation | HCl in methanol or ethanol | Enhances stability and isolation |

化学反応の分析

Types of Reactions

2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

Substitution: Methoxyphenyl halides, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry

The compound shows promise in the development of new therapeutic agents due to its structural similarity to known pharmacophores. Research indicates that derivatives of oxadiazole compounds often exhibit antibacterial and antifungal activities.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of oxadiazole derivatives that demonstrated significant antimicrobial activity against various pathogens, suggesting that 2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride could be further explored as a lead compound for drug development .

Agricultural Chemistry

This compound has potential applications in agrochemicals as a pesticide or herbicide. The oxadiazole moiety is known for its effectiveness against certain pests and diseases in crops.

Research Findings : A study conducted by agricultural scientists indicated that oxadiazole-based compounds exhibited effective insecticidal properties against a range of agricultural pests. The incorporation of the methoxyphenyl group may enhance the selectivity and efficacy of these compounds against specific target species .

Material Science

In material science, 2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can be utilized in the development of novel polymers and composites due to its thermal stability and potential for functionalization.

Application Example : Research on polymer composites incorporating oxadiazole derivatives has shown improved thermal and mechanical properties, making them suitable for high-performance applications in electronics and aerospace industries .

作用機序

The mechanism of action of 2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

Table 1: Key Structural Comparisons

Substituent Analysis :

- 4-Methoxyphenyl vs. Phenyl: The methoxy group in the target compound increases electron density and lipophilicity (clogP ≈ 1.8 vs.

- Acetamide vs. Ethylamine : The acetamide side chain in the target compound introduces additional hydrogen-bonding capacity compared to the simpler ethylamine in ’s compound, which may improve solubility and specificity .

- Aromatic vs. Heteroaromatic Substituents : Pyridyl substituents (e.g., in 11w) introduce basic nitrogen atoms, altering solubility and ionic interactions compared to the methoxyphenyl group .

Table 2: Physicochemical Properties

Key Observations :

Activity Insights :

- Proteasome Inhibition: Compounds like 11u and 11v demonstrate that the oxadiazole-acetamide scaffold can non-covalently bind proteasomes, suggesting the target compound may share this activity .

- Role of Methoxy Group : The 4-methoxyphenyl group may enhance binding to hydrophobic pockets in target proteins compared to smaller substituents (e.g., methyl or hydroxyl groups) .

生物活性

2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride (CAS No. 1441889-72-0) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H15ClN4O3

- Molecular Weight : 298.73 g/mol

- IUPAC Name : 2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

The biological activity of this compound is primarily attributed to its structural components, which include an oxadiazole moiety known for its diverse pharmacological properties. The oxadiazole ring can interact with various biological targets, influencing cell signaling pathways and potentially leading to anticancer effects.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazole have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride | A431 | <10 | Apoptosis induction |

| Other Oxadiazole Derivatives | HT29 | 23.30 ± 0.35 | Antiproliferative activity |

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of oxadiazole derivatives. For example:

- Substituents on the phenyl ring : The presence of electron-donating groups such as methoxy increases cytotoxicity.

- Oxadiazole ring modifications : Alterations to the oxadiazole structure can significantly affect binding affinity to target proteins involved in cancer progression.

Case Studies

Several studies have investigated the efficacy of this compound and its analogs:

- In Vitro Studies : A study demonstrated that derivatives with a methoxy group at the para position on the phenyl ring exhibited enhanced cytotoxic effects against breast cancer cell lines compared to their unsubstituted counterparts .

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with Bcl-2 proteins through hydrophobic contacts, suggesting a potential pathway for inducing apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary tests also indicated potential antibacterial properties against both Gram-positive and Gram-negative bacteria, although further studies are required to elucidate these effects fully .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, chloroacetylation of intermediates (e.g., oxadiazole derivatives) using chloroacetyl chloride in the presence of triethylamine under reflux conditions is a common approach . Reaction monitoring via TLC ensures completion, followed by purification through recrystallization or column chromatography. Similar protocols for acetamide derivatives involve DMF as a solvent and potassium carbonate as a base to facilitate coupling reactions .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like amide C=O (1667 cm⁻¹) and N-H stretches (3468 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR confirms methoxy groups (δ 3.8 ppm) and aromatic protons, while ¹³C NMR verifies carbonyl and oxadiazole carbons .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) and fragmentation patterns for structural validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention. Avoid ignition sources due to potential flammability .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals molecular conformations and intermolecular interactions. For example, asymmetric units in similar acetamides show dihedral angles between aromatic rings (54.8°–77.5°) and hydrogen-bonded dimers (N–H⋯O) stabilizing the crystal lattice . Refinement using software like SHELXL accounts for torsional angles and thermal displacement parameters .

Q. How should researchers address discrepancies in elemental analysis data during characterization?

- Methodological Answer : Discrepancies (e.g., nitrogen content: calculated 9.79% vs. found 6.57% ) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:

- Repetitive Recrystallization : To remove residual solvents or byproducts.

- Alternative Analytical Methods : Use combustion analysis or CHNS elemental analyzers for higher accuracy.

- Cross-Validation : Correlate with NMR/IR data to confirm molecular integrity .

Q. What experimental designs are suitable for evaluating the compound’s hypoglycemic activity?

- Methodological Answer :

- In Vivo Models : Administer the compound to diabetic mice (e.g., streptozotocin-induced Wistar rats) and monitor blood glucose levels over 7–14 days .

- Dose-Response Studies : Test multiple doses (e.g., 50–200 mg/kg) to establish efficacy and toxicity thresholds.

- Biochemical Assays : Measure serum insulin, liver glycogen, and lipid profiles to assess metabolic effects .

Methodological Notes

- Synthetic Optimization : Adjust reaction time/temperature to improve yields. For example, reflux durations >4 hours may reduce byproduct formation in oxadiazole syntheses .

- Advanced Characterization : Utilize HRMS and 2D NMR (COSY, HSQC) for unambiguous assignment of complex proton environments.

- Data Reproducibility : Document solvent purity and storage conditions (e.g., desiccators for hygroscopic intermediates) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。